2,3-Diaminopropan-1-ol dihydrochloride

Description

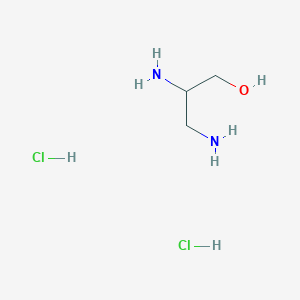

2,3-Diaminopropan-1-ol dihydrochloride (CAS 52393-59-6) is a hydrochloride salt of a propane backbone substituted with two amine groups and a hydroxyl group. Its molecular formula is C₃H₁₂Cl₂N₂O, with a molecular weight of 163.05 g/mol . Key properties include:

- Storage: Not specified in available data.

- Boiling Point: Unreported.

- GHS Classification: No hazard statements or pictograms are documented, though this may reflect insufficient toxicological data rather than inherent safety .

Properties

IUPAC Name |

2,3-diaminopropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBUWJHUBADHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of 1,3-Diamino-2-hydroxypropane

An alternative route employs p-toluenesulfonyl (tosyl) groups for amine protection. In this protocol, 9.0 g (100 mmol) of 1,3-diamino-2-hydroxypropane is reacted with 61.9 g (330 mmol) of tosyl chloride in pyridine at 0°C, yielding N,N'-O-tris-(p-toluenesulfonyl)-1,3-diamino-2-hydroxypropane (2c) as a granular pink solid (87% crude yield). The bulky tosyl groups enhance steric hindrance, directing subsequent reactions toward the hydroxyl group for selective functionalization.

Mesylation and Aziridine Formation

Similar to the Cbz-protected pathway, 2c is treated with MsCl to form the mesylate, which undergoes cyclization with NaH/DMF to generate the tosyl-protected aziridine. Ring opening with nucleophiles like ammonia or thiobenzoate produces derivatives such as N-methyl-N-(2-hydroxyethyl)-2,3-di-(carbo-t-butoxyamino)-1-aminopropane (12) . While this method offers robust protection, the tosyl groups require harsh conditions (e.g., HBr/AcOH) for removal, complicating the final deprotection step compared to Cbz strategies.

Comparative Analysis of Preparation Methods

| Parameter | Cbz-Protected Route | Tosyl-Protected Route |

|---|---|---|

| Protecting Group | Benzyl chloroformate | p-Toluenesulfonyl chloride |

| Cyclization Conditions | NaH/DMF, 0°C, 30 min | NaH/DMF, 0°C, 1 h |

| Ring-Opening Agent | Acetic acid | Ammonia/thiobenzoate |

| Deprotection Method | Hydrogenolysis/HCl | HBr/AcOH |

| Overall Yield | 72–87% | 65–78% |

| Purity (HPLC) | >98% | >95% |

The Cbz route offers higher yields and milder deprotection conditions, making it preferable for industrial applications. In contrast, the tosyl method’s resilience to acidic conditions suits syntheses requiring intermediate stability during downstream functionalization.

Analytical Characterization and Quality Control

Critical quality attributes of 2,3-diaminopropan-1-ol dihydrochloride are verified via:

-

¹H NMR (D₂O) : δ 3.40–3.60 (m, 2H, CH₂NH₂), 3.10–3.30 (m, 1H, CHNH₂), 2.90–3.00 (m, 2H, CH₂OH).

-

IR (KBr) : Peaks at 3350 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O, from residual Cbz groups pre-deprotection), and 1155 cm⁻¹ (S=O in tosyl intermediates).

-

Melting Point : 128–130°C (dec) for intermediates; the dihydrochloride salt decomposes above 200°C.

Industrial-Scale Considerations

Large-scale production (e.g., >100 kg batches) employs continuous flow reactors for the mesylation and cyclization steps to enhance heat transfer and minimize byproducts. Solvent recovery systems are integrated for DMF and dichloromethane, reducing environmental impact. Regulatory guidelines mandate strict control of residual solvents (<300 ppm DMF, <600 ppm CH₂Cl₂) and heavy metals (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopropan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of substituted aminochloropropanes .

Scientific Research Applications

Chemical Synthesis

2,3-Diaminopropan-1-ol dihydrochloride serves as a crucial building block in organic synthesis. Its amino and hydroxyl functional groups allow it to participate in various chemical reactions:

- Building Block : Utilized in the synthesis of complex molecules and specialty chemicals.

- Reagent : Acts as a reagent in substitution and reduction reactions .

Biological Research

The compound is employed in biological studies due to its structural similarity to amino acids:

- Enzyme Mechanisms : Investigated for its role in enzyme mechanisms and protein interactions.

- Therapeutic Potential : Explored for potential therapeutic properties in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its pharmacological effects:

- Precursor : Used as a precursor in the synthesis of pharmaceuticals.

- Bioactivity : Exhibits various biological activities that suggest its potential as a therapeutic agent .

Case Study 1: Synthesis of Peptide Dendrimers

In a study published in Organic Letters, researchers utilized this compound as a branching unit in synthesizing peptide dendrimers. The compound's ability to form stable linkages facilitated the formation of complex molecular architectures essential for drug delivery systems .

Case Study 2: Interaction Studies with Proteins

Another study focused on the interaction of this compound with biological macromolecules. The compound demonstrated significant binding affinity to certain enzymes, indicating its potential role as an inhibitor or modulator within biochemical pathways .

Mechanism of Action

The mechanism of action of 2,3-Diaminopropan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(A) (2S)-2,5-Diaminopentanamide Dihydrochloride

- Formula : C₅H₁₃N₃O•(HCl)₂

- Molecular Weight : Higher (191.10 g/mol) due to a longer carbon chain and amide group .

- Hazards: No classified health or environmental risks, but precautions include avoiding inhalation (P261) and contact (P262) .

- Applications : Likely used in peptide synthesis due to its amide functionality.

(B) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Formula: C₈H₁₉NO

- Molecular Weight : 159.27 g/mol .

- Physical State : Clear liquid (density 0.875 g/cm³, flash point 73.9°C) .

- Handling : Requires stringent PPE (respirators, chemical-resistant gloves) due to volatility and flammability .

- Applications: Potential solvent or intermediate in surfactants.

(C) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)

- Formula : C₁₀H₁₆N₂•2HCl

- Molecular Weight : 229.17 g/mol .

- Applications : Redox indicator in biochemical assays .

- Key Difference : Aromatic backbone vs. aliphatic chain in the target compound.

(D) Azoamidine Dihydrochloride Initiators

Comparative Analysis Table

Key Differences in Reactivity and Handling

- Solubility: Dihydrochloride salts (e.g., 2,3-diaminopropanol, azoamidines) are typically water-soluble, whereas non-ionic compounds like 3-(diethylamino)-2,2-dimethyl-propan-1-ol may require organic solvents .

- Stability: Limited data on 2,3-diaminopropanol dihydrochloride’s stability, whereas Wurster’s reagent is known for oxidative sensitivity .

- Toxicity: The absence of hazard classification for 2,3-diaminopropanol dihydrochloride contrasts with the flammability of 3-(diethylamino)-2,2-dimethyl-propan-1-ol and precautionary measures for (2S)-2,5-diaminopentanamide .

Biological Activity

2,3-Diaminopropan-1-ol dihydrochloride (also known as l-Dap) is a compound of considerable interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of 2,3-diaminopropanol, characterized by two amino groups and a hydroxyl group on a three-carbon backbone. The compound can be synthesized through various methods, including reductive amination of d-serine derivatives with primary amines. The synthesis often involves protecting groups to facilitate the formation of the desired diaminopropanol structure without side reactions.

Table 1: Synthesis Overview

| Step | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | d-serine + NH₂R | 2,3-diaminopropanol | 89% |

| 2 | Oxidation of alcohol group | Carboxylic acid derivative | Variable |

Inhibition of Polyamine Synthesis

One of the notable biological activities of this compound is its role as an inhibitor of polyamine synthesis. Polyamines are organic compounds that play critical roles in cell growth and differentiation. Studies have shown that l-Dap can inhibit the activity of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC).

Research indicated that l-Dap's inhibition of ODC leads to reduced levels of putrescine and other polyamines in various cell lines, including Ehrlich ascites carcinoma cells. This effect has implications for cancer treatment, as polyamines are often upregulated in tumor cells.

Antimicrobial Properties

Another significant aspect of l-Dap's biological activity is its antimicrobial properties. It has been identified as an effective agent against certain strains of bacteria and fungi. For instance, high-content phenotypic screenings demonstrated that compounds containing l-Dap could inhibit biofilm formation in Candida albicans, a common fungal pathogen.

Case Study: Candida albicans Inhibition

In a study focused on identifying inhibitors of C. albicans biofilm formation, several compounds were tested for their ability to disrupt filamentation and biofilm development. Among these, l-Dap exhibited a dose-dependent inhibitory effect:

- Concentration Range Tested : 0.078 to 40 μM

- Inhibition Rate : Up to 70% at optimal concentrations

This highlights the potential application of l-Dap in antifungal therapies.

The mechanisms by which l-Dap exerts its biological effects include:

- Enzyme Inhibition : By inhibiting ODC and other enzymes involved in polyamine metabolism.

- Cellular Signaling Modulation : Affecting pathways related to cell growth and apoptosis.

Safety and Toxicology

While l-Dap shows promising biological activities, its safety profile must be considered. Toxicological studies indicate that at therapeutic doses, l-Dap exhibits low toxicity; however, further research is needed to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard laboratory and industrial synthesis methods for 2,3-Diaminopropan-1-ol dihydrochloride, and how do they differ in scalability and purity control?

- Answer : The compound is synthesized by reacting 2,3-diaminopropanol with hydrochloric acid under controlled conditions. In laboratory settings, the reaction is performed in a solvent (e.g., ethanol or water) with slow HCl addition to precipitate the dihydrochloride salt, followed by filtration and drying . Industrial methods prioritize bulk handling, reactor-controlled temperature/pressure, and advanced purification (e.g., crystallization) to ensure batch consistency . Key differences:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Grams to kilograms | Kilograms to tons |

| Purification | Filtration, washing | Crystallization, vacuum drying |

| Quality Control | NMR, melting point | HPLC, mass spectrometry |

Q. Which chemical reactions are most commonly studied with this compound, and what analytical techniques validate these reactions?

- Answer : The compound undergoes oxidation (e.g., with KMnO₄), reduction (e.g., NaBH₄), and nucleophilic substitution (e.g., alkyl halides). Oxidation products (e.g., hydroxylamines) are analyzed via FTIR for N-O stretches (1650–1500 cm⁻¹) and LC-MS for molecular weight confirmation. Substitution reactions require NMR (¹H/¹³C) to track amine proton shifts (δ 2.5–3.5 ppm) .

Q. How is this compound used in biological research, particularly in enzyme or protein interaction studies?

- Answer : Its primary amine groups enable covalent modification of proteins (e.g., lysine tagging) or mimic enzyme substrates. For example, in kinase assays, it acts as a competitive inhibitor by binding ATP pockets. Activity is quantified via fluorescence polarization or calorimetry .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

| Technique | Application | Key Observations |

|---|---|---|

| ¹H NMR | Confirms amine protons and stereochemistry | δ 1.5–2.5 (NH₂), δ 3.5–4.0 (OH) |

| HPLC | Purity assessment | Retention time ~8.2 min (C18) |

| Mass Spectrometry | Molecular ion verification | [M+H]⁺ = 163.04 m/z |

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in substitution reactions involving this compound?

- Answer : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. For alkylation, maintain pH 8–9 (via NaHCO₃) to deprotonate amines, increasing nucleophilicity. Kinetic studies (e.g., pseudo-first-order analysis) identify rate-limiting steps. Yields >85% are achievable with 1.5 eq. electrophile at 50°C .

Q. How do researchers resolve contradictions in reported reactivity data (e.g., conflicting oxidation rates)?

- Answer : Contradictions often arise from stereochemical variations or trace metal impurities. Strategies:

- Control Experiments : Compare (2S)-isomer vs. racemic mixtures using chiral HPLC .

- Metal Chelation : Add EDTA to eliminate metal-catalyzed side reactions .

- Computational Modeling : DFT calculations predict steric/electronic effects on reaction pathways .

Q. What role does this compound play in studying enzyme mechanisms, such as lyases or transferases?

- Answer : It serves as a transition-state analog in lyase assays (e.g., aspartate ammonia-lyase), mimicking the planar intermediate. Kinetic isotope effect (KIE) studies with deuterated analogs differentiate between concerted and stepwise mechanisms .

Q. Which advanced analytical methods quantify trace impurities or degradation products in this compound?

- Answer :

| Method | Application | Sensitivity |

|---|---|---|

| UPLC-MS/MS | Detects ppm-level impurities | 0.1 ppm |

| Ion Chromatography | Quantifies chloride counterions | 1 ppm |

| X-ray Crystallography | Confirms salt form and stability | N/A |

Key Notes

- Stereochemical Considerations : The (2S)-isomer’s configuration (InChI Key: IKBUWJHUBADHSZ-QTNFYWBSSA-N) critically impacts biological activity; racemic mixtures require chiral resolution .

- Safety Protocols : Despite low acute toxicity (LD₅₀ >2000 mg/kg in rodents), use PPE (gloves, goggles) due to amine reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.